molecular formula C20H20FN3O2 B4372464 [3-(4-FLUOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL](4-PHENYLPIPERAZINO)METHANONE

[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL](4-PHENYLPIPERAZINO)METHANONE

Cat. No.: B4372464
M. Wt: 353.4 g/mol
InChI Key: OVEJTYRFUUIEPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-FLUOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYLMETHANONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of fluorophenyl, isoxazolyl, and phenylpiperazino groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-FLUOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYLMETHANONE typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with a fluorophenyl chalcone, followed by cyclization and subsequent functional group modifications . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-FLUOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYLMETHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, 3-(4-FLUOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYLMETHANONE is studied for its potential interactions with various biomolecules. It can serve as a probe to investigate enzyme activities and protein-ligand interactions .

Medicine

Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of 3-(4-FLUOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYLMETHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformations. This interaction can trigger various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(4-FLUOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYLMETHANONE lies in its combination of functional groups, which provides a versatile platform for various chemical modifications and applications. Its ability to undergo multiple types of reactions and interact with diverse molecular targets makes it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2/c21-16-8-6-15(7-9-16)18-14-19(26-22-18)20(25)24-12-10-23(11-13-24)17-4-2-1-3-5-17/h1-9,19H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVEJTYRFUUIEPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3CC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL](4-PHENYLPIPERAZINO)METHANONE
Reactant of Route 2
Reactant of Route 2
[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL](4-PHENYLPIPERAZINO)METHANONE
Reactant of Route 3
Reactant of Route 3
[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL](4-PHENYLPIPERAZINO)METHANONE
Reactant of Route 4
Reactant of Route 4
[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL](4-PHENYLPIPERAZINO)METHANONE
Reactant of Route 5
Reactant of Route 5
[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL](4-PHENYLPIPERAZINO)METHANONE
Reactant of Route 6
Reactant of Route 6
[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL](4-PHENYLPIPERAZINO)METHANONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.